![molecular formula C9H9ClN2O2 B2826176 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2225147-48-6](/img/structure/B2826176.png)

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

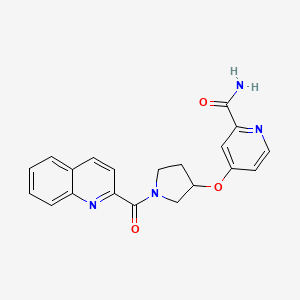

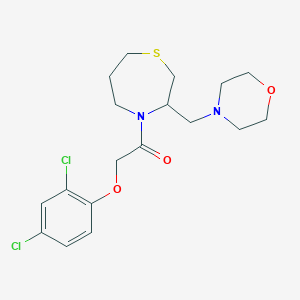

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is part of a class of compounds known as imidazopyridines, which are structural analogs of purine bases such as adenine and guanine .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrimidine derivatives, which are structurally similar to the compound , has been achieved by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The empirical formula is C8H7N3O2 .Chemical Reactions Analysis

Imidazo[1,5-a]pyrimidines, which are structurally similar to the compound , have been found to undergo unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This process involves the cleavage of a C–N bond and the formation of a C–C bond .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Anti-inflammatory Activity

Research has focused on the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. For instance, the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolysis, led to new carboxylic acids evaluated for pharmacological activities (Abignente et al., 1982). Similarly, derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have been synthesized and tested for their anti-inflammatory and analgesic activities, with one compound showing significant efficacy (Di Chiacchio et al., 1998).

Catalytic Activity and Carbon-Carbon Bond Formation

Another application area is in catalysis, where benzimidazolium salts and their palladium complexes have been synthesized and characterized for use in Suzuki–Miyaura cross-coupling and arylation reactions. These compounds have demonstrated efficient routes for forming asymmetric biaryl compounds, even at very low catalyst loadings, showcasing their potential in facilitating complex organic synthesis (Akkoç et al., 2016).

Novel Synthetic Routes and Chemical Properties

Research has also explored novel synthetic routes for imidazo[1,2-a]pyridines and related compounds, demonstrating the versatility of these heterocyclic frameworks. For example, a water-mediated hydroamination and silver-catalyzed aminooxygenation have been employed to synthesize methylimidazo[1,2-a]pyridines, highlighting innovative approaches to constructing these compounds (Mohan et al., 2013).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been known to interact with their targets, leading to changes that can inhibit the growth of certain bacteria, such as mycobacterium tuberculosis .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been known to affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

The pharmacokinetics of similar compounds can be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

Imidazo[1,2-a]pyridine analogues have been known to exhibit significant activity against certain bacteria, leading to their inhibition .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

3-methylimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUBBEDJYQSMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)

![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2826104.png)

![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2826111.png)

![Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2826114.png)

![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2826115.png)